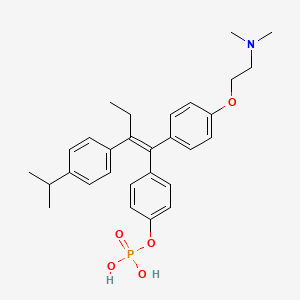
Miproxifen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Miproxifen phosphate, also known as this compound, is a useful research compound. Its molecular formula is C29H36NO5P and its molecular weight is 509.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiestrogen Therapy in Breast Cancer
Miproxifen phosphate has been evaluated for its effectiveness as an antiestrogen therapy in breast cancer patients. A study conducted to assess its tissue-selective estrogenic and antiestrogenic activities demonstrated that it could inhibit cell growth in various human tumor xenografts, including MCF-7 cells and tamoxifen-resistant cell lines (R-27 and FST-1) . The study utilized DP-TAT-59, a major metabolite of TAT-59, to perform in vitro growth inhibition tests. Results indicated that this compound exhibited significant antitumor activity, suggesting its potential as a therapeutic agent against breast cancer.
Topical Drug Delivery Systems
Recent advancements have explored the use of this compound in topical drug delivery systems. Iontophoresis, a technique that uses electrical stimulation to enhance drug delivery, has been shown to increase the availability of this compound directly to lactation ducts in rat epidermis. This method resulted in higher concentrations of the drug in mammary tissue at lower dosages compared to systemic administration .
Table 1: Comparison of Drug Delivery Methods for this compound
| Delivery Method | Drug Concentration in Tissue | Plasma Concentration | Efficacy |
|---|---|---|---|
| Iontophoresis | Higher | Lower | Effective |
| Systemic Oral | Lower | Higher | Less effective |
Case Studies and Clinical Trials
Several case studies have highlighted the efficacy of this compound when used topically versus orally. For instance, one study compared iontophoretic delivery of this compound in breast ductal carcinoma in situ lesions with systemic oral administration. The findings revealed that localized delivery via iontophoresis provided drug availability approximately three times greater than oral administration while minimizing systemic exposure .
Future Directions and Research Opportunities
Ongoing research is focused on optimizing formulations for enhanced skin penetration and local drug concentration. The development of novel vehicles, such as nanoemulsions or microemulsions, aims to improve the therapeutic efficacy of this compound while reducing systemic side effects associated with traditional oral therapies .
Eigenschaften
Molekularformel |
C29H36NO5P |
|---|---|
Molekulargewicht |
509.6 g/mol |
IUPAC-Name |
[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-propan-2-ylphenyl)but-1-enyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C29H36NO5P/c1-6-28(23-9-7-22(8-10-23)21(2)3)29(25-13-17-27(18-14-25)35-36(31,32)33)24-11-15-26(16-12-24)34-20-19-30(4)5/h7-18,21H,6,19-20H2,1-5H3,(H2,31,32,33)/b29-28- |
InChI-Schlüssel |
QZUHFMXJZOUZFI-ZIADKAODSA-N |
Isomerische SMILES |
CC/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/C2=CC=C(C=C2)OP(=O)(O)O)/C3=CC=C(C=C3)C(C)C |
Kanonische SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OP(=O)(O)O)C3=CC=C(C=C3)C(C)C |
Synonyme |
4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-(4-isopropyl)phenyl-1-butenyl)phenyl monophosphate TAT 59 TAT-59 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















